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Executive Summary

INO-5401 is an investigational DNA-based immunotherapy being developed by Inovio
Pharmaceuticals for the treatment of newly diagnosed glioblastoma multiforme (GBM), the
most aggressive form of brain cancer.[1][2] This novel therapeutic candidate consists of three
synthetic DNA plasmids that encode for three tumor-associated antigens: human telomerase
reverse transcriptase (hnTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen
(PSMA).[2][3][4] Administered intramuscularly followed by electroporation using the
CELLECTRA® delivery device, INO-5401 is designed to elicit a robust T cell response against
tumor cells expressing these antigens.[2][3][5] Often used in combination with INO-9012, a
DNA plasmid encoding the immune activator Interleukin-12 (IL-12), this therapy aims to
enhance the body's natural anti-tumor immune response.[4][5][6] This whitepaper provides a
comprehensive overview of INO-5401, including its mechanism of action, clinical trial data, and
detailed experimental protocols.

Mechanism of Action

INO-5401 is a synthetic DNA plasmid-based therapy that leverages the body's own cellular
machinery to produce antigens and stimulate an immune response. The core of its mechanism
lies in the introduction of DNA plasmids encoding for hTERT, WT1, and PSMA, three antigens
commonly overexpressed in GBM tumors.[2][3]
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The administration process involves intramuscular injection of INO-5401, followed by in vivo
electroporation. Electroporation uses brief electrical pulses to create temporary pores in cell
membranes, allowing the DNA plasmids to enter the cells.[2][6] Once inside, the plasmids are
transcribed and translated by the host cell's machinery, leading to the production of the hTERT,
WT1, and PSMA antigens.[2]

These newly synthesized antigens are then presented on the cell surface by Major
Histocompatibility Complex (MHC) molecules, which flags them for recognition by the immune
system. This process is intended to activate and expand a patient's population of cytotoxic T
lymphocytes (CTLs) that can specifically target and destroy GBM cells expressing these
antigens.[2]

To further amplify this immune response, INO-5401 is often co-administered with INO-9012, a
plasmid containing the gene for IL-12.[4][5][6] IL-12 is a potent cytokine that promotes the
differentiation of naive T cells into Th1l cells and enhances the cytotoxic activity of CTLs and
Natural Killer (NK) cells.[4]

Clinical Development and Efficacy

INO-5401 is currently in Phase Il clinical development for the treatment of newly diagnosed
GBM.[3] Clinical trials have primarily focused on evaluating the safety, immunogenicity, and
preliminary efficacy of INO-5401 in combination with INO-9012 and a PD-1 inhibitor,
cemiplimab (Libtayo®), alongside standard-of-care radiation and chemotherapy
(temozolomide).[1][7][8]

Quantitative Clinical Trial Data

The Phase 1/2 open-label, multi-center trial (NCT03491683) enrolled 52 evaluable patients
with newly diagnosed GBM, stratified into two cohorts based on their O6-methylguanine-DNA
methyltransferase (MGMT) promoter methylation status.[2][5][7][9][10]

Table 1: Overall Survival (OS) Data from Phase 1/2 Trial (NCT03491683)
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Median
MGMT
Number of Overall OS at 12 OS at 18
Cohort Promoter . .
Patients Survival Months Months
Status
(mOS)
A Unmethylated 32 17.9 months 84.4% 50%
B Methylated 20 32.5 months 85% 70%

Data sourced from multiple press releases and clinical trial updates.[1][2][4][5][9]

Table 2: Immunogenicity Data from Phase 1/2 Trial (NCT03491683)

Patients with IFN-gamma T

Cohort MGMT Promoter Status

cell response
A Unmethylated 86% (19/22)
B Methylated 94% (16/17)

Data reflects an increase over baseline to one or more antigens encoded by INO-5401.[1]

These results compare favorably to historical controls for both MGMT unmethylated and
methylated GBM patients.[1][4] The treatment combination has demonstrated a tolerable safety
profile, with most adverse events being mild to moderate (<Grade 2).[9][10]

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of INO-5401 and INO-9012

The therapeutic effect of INO-5401 and INO-9012 is predicated on the activation of a specific

cascade of immune signaling events.
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Caption: Proposed signaling pathway of INO-5401 and INO-9012 immunotherapy.

Clinical Trial Experimental Workflow

The clinical evaluation of INO-5401 follows a structured workflow to assess safety,
immunogenicity, and efficacy.
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Caption: Generalized workflow for the INO-5401 clinical trial in GBM patients.
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Experimental Protocols
Drug Administration

INO-5401: 9 mg dose administered intramuscularly. It is a mixture of three synthetic plasmids
targeting WT1, PSMA, and hTERT antigens.[5][9][11]

INO-9012: 1 mg dose of a DNA plasmid for the expression of human IL-12, delivered

intramuscularly.[5][8]

Electroporation: The CELLECTRA® 2000 device is used to deliver electrical pulses following
the intramuscular injections to enhance plasmid uptake.[2][5]

Dosing Schedule: Administered every three weeks for four doses, and then every nine
weeks until disease progression.[5][8]

Immunogenicity Assessment

Interferon-gamma (IFN-y) ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) are
collected from patients and stimulated with peptides corresponding to the encoded antigens
(hTERT, WT1, PSMA). The number of IFN-y secreting T cells is then quantified to measure
the antigen-specific T cell response.[5]

Flow Cytometry: This technique is used to characterize and quantify the activated, antigen-
specific CD4+ and CD8+ T cell populations in peripheral blood.[5][9][10] Markers such as
CD69 and PD-1 are used to identify activated T cells, while perforin and granzyme A are

used to assess their lytic potential.[9][10]

Gene Expression Analysis

RNA Sequencing (RNA-Seq): Formalin-fixed paraffin-embedded (FFPE) GBM tissue
samples are collected from patients before and after treatment. RNA is extracted and
sequenced to analyze intra-tumoral gene expression. This is used to confirm the expression
of the target antigens and to assess changes in immune-related gene expression, such as
markers of T cell infiltration and activation.[9][10]

Statistical Analysis: The Wilcoxon rank-sum test is used to identify significant differences in
gene expression between patient groups (e.g., alive vs. deceased at a specific time point).[9]
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Future Directions

The promising results from the Phase 1/2 trial in GBM have paved the way for further
investigation of INO-5401. Future research will likely focus on:

» Pivotal Trials: Conducting larger, randomized controlled trials to definitively establish the
efficacy and safety of this combination therapy.

o Biomarker Discovery: Further exploration of pre-treatment gene expression signatures and
other biomarkers to identify patients who are most likely to respond to this immunotherapy.[9]

o Expansion to Other Indications: INO-5401 is also being explored in other cancers, such as
advanced unresectable or metastatic urothelial carcinoma, in combination with other
checkpoint inhibitors like atezolizumab.[11][12] A Phase 1b trial is also underway for adult
cancer and non-cancer patients with BRCA1 or BRCA2 mutations.[6][13]

Conclusion

INO-5401, in combination with INO-9012 and a checkpoint inhibitor, represents a promising
new therapeutic strategy for glioblastoma. By leveraging a novel DNA-based immunotherapy
platform, this treatment has demonstrated the ability to generate robust, antigen-specific T cell
responses that may translate into a survival benefit for patients with this devastating disease.[1]
[5][9][10] The ongoing and future clinical development of INO-5401 will be critical in
determining its ultimate role in the treatment of GBM and other cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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